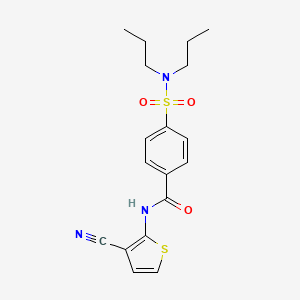

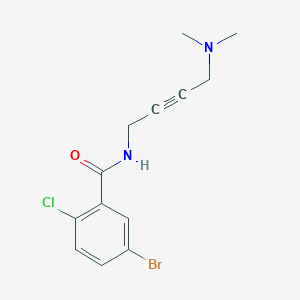

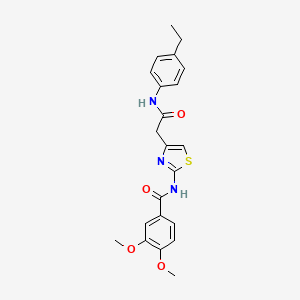

N-(3-cyanothiophen-2-yl)-4-(dipropylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

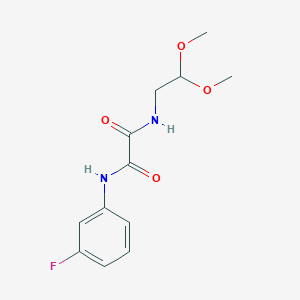

“N-(3-cyanothiophen-2-yl)benzamide” is a compound that belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of “N-(3-cyanothiophen-2-yl)benzamide” consists of a benzamide group attached to a thiophene ring via a nitrogen atom . The thiophene ring carries a cyano group .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-cyanothiophen-2-yl)benzamide” such as its melting point, boiling point, and molecular weight are not available in the sources I found .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Behavior

Synthetic Pathways and Structural Analysis

The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives demonstrates advanced chemical reactions leading to compounds with potential for colorimetric sensing due to their solid-state properties revealed by X-ray single crystallography. These compounds, particularly those containing a 3,5-dinitrophenyl group, show significant changes in color in the presence of fluoride anions, indicating their utility in naked-eye detection applications (Younes et al., 2020).

Polymer Synthesis

Another application is in the synthesis of novel polyimides from related monomers, which are highly thermally stable and can form transparent, tough, and flexible films. This process highlights the material science application of these compounds in creating new polymers with desirable physical properties (Imai et al., 1984).

Chemical Reactions and Applications

Chemical Reactivity

Research into the chemical behavior of similar compounds, such as the study on cyclopropane derivatives and their transformation into trifluoromethylated aminothiophenes, demonstrates the chemical reactivity and potential applications in synthesizing structurally diverse molecules (Kasai et al., 2012).

Novel Compound Synthesis

The creation of 4H-1,4-benzothiazine derivatives from cyano(phenylsulfinyl-, p-nitrophenyl-, or o-nitrophenyl-)methylthiophenyl isocyanides showcases innovative synthetic pathways for producing new chemical entities with potential pharmacological activities (Kobayashi et al., 2006).

Biological and Medicinal Chemistry Applications

Cytotoxicity Evaluation

The design and chemical behavior of novel pyrimidine derivatives, including their cytotoxicity against certain cell lines, provide insights into the potential therapeutic uses of similar compounds. Such studies are crucial for the development of new drugs with anticancer properties (Sakr et al., 2020).

Enzyme Inhibition

Investigation into aromatic sulfonamide inhibitors of carbonic anhydrases highlights the biological significance of these compounds in modulating enzyme activity, which can be pivotal for treating various diseases by targeting specific enzymes (Supuran et al., 2013).

Eigenschaften

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-(dipropylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S2/c1-3-10-21(11-4-2)26(23,24)16-7-5-14(6-8-16)17(22)20-18-15(13-19)9-12-25-18/h5-9,12H,3-4,10-11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWBPVJFHGRYQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanothiophen-2-yl)-4-(dipropylsulfamoyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

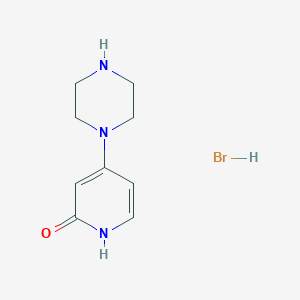

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2468641.png)

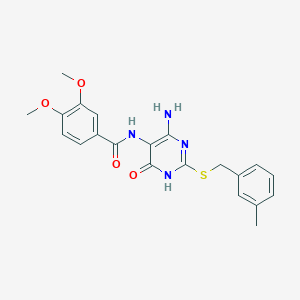

![Ethyl 4-(4-chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B2468642.png)

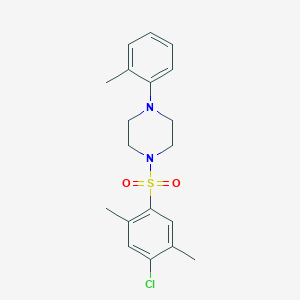

![Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2468644.png)

![1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid;hydrochloride](/img/structure/B2468645.png)

![2-chloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2468654.png)